2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide
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Overview
Description
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide is a chemical compound with the molecular formula C13H13Br2NO and a molecular weight of 359.06 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that bromomethyl groups can participate in free radical reactions . This suggests that the compound may interact with its targets through a mechanism involving free radical formation, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound’s bromomethyl group suggests it may influence pathways involving free radical reactions .
Result of Action
It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor , suggesting it may have applications in chemical sensing.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at 4°C , indicating that temperature can affect its stability.
Preparation Methods
The synthesis of 2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide typically involves the reaction of 2-(hydroxymethyl)pyridine with 3-(bromomethyl)phenol in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine: This compound lacks the phenoxy group and has different reactivity and applications.
3-(Bromomethyl)phenol: This compound lacks the pyridine moiety and is used in different synthetic pathways.
2-(Hydroxymethyl)pyridine: This compound has a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the bromomethyl and pyridine moieties, which confer specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-[[3-(bromomethyl)phenoxy]methyl]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.BrH/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12;/h1-8H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOIFUOLCGBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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